molecular formula C15H18O4 B13930589 Propanedioic acid, [(2-methylphenyl)methylene]-, diethyl ester CAS No. 24331-75-7

Propanedioic acid, [(2-methylphenyl)methylene]-, diethyl ester

Cat. No.: B13930589
CAS No.: 24331-75-7
M. Wt: 262.30 g/mol
InChI Key: DPOSXRUPTBYJQC-UHFFFAOYSA-N
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Description

Propanedioic acid, [(2-methylphenyl)methylene]-, diethyl ester (CAS: 15725-33-4) is a malonate derivative featuring a benzylidene group substituted at the ortho position with a methyl group. Its molecular formula is C₁₅H₁₈O₄, with an average mass of 262.30 g/mol. This compound is structurally characterized by a conjugated system formed by the malonic ester and the aromatic ring, which influences its reactivity and physical properties. It is primarily used in organic synthesis, particularly in Knoevenagel condensations, and has been identified in environmental samples as a by-product of industrial processes .

Properties

CAS No.

24331-75-7

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

diethyl 2-[(2-methylphenyl)methylidene]propanedioate

InChI

InChI=1S/C15H18O4/c1-4-18-14(16)13(15(17)19-5-2)10-12-9-7-6-8-11(12)3/h6-10H,4-5H2,1-3H3

InChI Key

DPOSXRUPTBYJQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Preparation Methods of Propanedioic Acid, [(2-methylphenyl)methylene]-, Diethyl Ester

Catalytic Carbonylation Esterification Method

A patented method (CN1237572A) describes an efficient preparation of diethyl malonate, a key intermediate for the target compound, via carbonylation esterification of chloracetic acid ethyl ester with carbon monoxide and ethanol. Key features include:

  • Use of palladium or nickel bidentate ligand complexes as catalysts (e.g., dppePdCl2, dpppPdCl2).
  • Promoters such as potassium iodide (KI) or sodium iodide (NaI).
  • Neutralizing agents like triethylamine or tripropylamine.
  • Aromatic hydrocarbon solvents such as toluene, dimethylbenzene, or methyl-phenoxide.
  • Reaction conditions: temperature 85–125 °C, pressure 1.5–3.0 MPa CO, duration 20–60 hours.
  • Achieved conversion rates up to 98% with high selectivity and low side reactions.

This method is industrially viable due to mild conditions, high yield, and reduced toxic waste.

Table 1: Key Reaction Parameters for Carbonylation Esterification of Chloracetic Acid Ethyl Ester
Parameter Range/Value Notes
Catalyst Pd or Ni bidentate complexes Examples: dppePdCl2, dpppPdCl2
Promoter KI or NaI Enhances catalytic activity
Neutralizing agent Triethylamine, tripropylamine Maintains reaction neutrality
Solvent Toluene, dimethylbenzene, methyl-phenoxide Aromatic hydrocarbons preferred
Temperature 85–125 °C Optimal for catalyst activity
Pressure (CO) 1.5–3.0 MPa Carbon monoxide pressure
Reaction time 20–60 hours Sufficient for high conversion
Conversion rate Up to 98% High efficiency
Selectivity High Minimal side reactions
Example Experimental Data
Catalyst Conversion (%) Selectivity (%) Yield (%)
dppmPdCl2 77.8 72 56
dppePdCl2 57.9 41.5 24

These results demonstrate the superiority of certain Pd catalysts in this reaction.

Synthesis of Substituted Malonate Esters

The target compound, this compound, is a substituted malonate ester where the malonate core is functionalized with a (2-methylphenyl)methylene group. While direct preparation methods specific to this exact compound are less documented, the general synthetic route involves:

  • Preparation of diethyl malonate via the carbonylation method described above.
  • Subsequent Knoevenagel condensation of diethyl malonate with 2-methylbenzaldehyde (o-tolualdehyde) to introduce the (2-methylphenyl)methylene substituent.

This condensation typically uses basic catalysts (e.g., piperidine) under reflux in ethanol or other solvents, yielding the substituted diethyl malonate ester.

Structural and Analytical Data

Spectral data for related compounds such as Propanedioic acid, [(2-methoxyphenyl)methylene]-, diethyl ester provide insight into characterization methods. For example, the compound has:

  • Molecular formula: C15H18O5
  • Molecular weight: 278.3 g/mol
  • Characteristic IR, NMR spectra indicating ester and aromatic functional groups.

These analytical techniques are essential for confirming the structure and purity of the synthesized compound.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Industrial Suitability
Cyanide route (chloroacetic acid + NaCN) Established, straightforward chemistry Toxic reagents, environmental hazards Limited due to toxicity
Carbonylation of ethyl chloroacetate (Pd/Ni catalyzed) High conversion, mild conditions, low side products Requires CO handling, catalyst cost High, preferred industrially
Knoevenagel condensation (for substitution) Simple, versatile for various substituents Requires pure malonate esters and aldehydes Widely used in lab and industry

Mechanism of Action

The mechanism of action of diethyl 2-(2-methylbenzylidene)malonate involves its reactivity as a nucleophile and electrophile in various chemical reactions. The malonate moiety can be deprotonated to form an enolate ion, which acts as a nucleophile in alkylation reactions. The benzylidene group can participate in electrophilic aromatic substitution reactions . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Substitution

The positional isomer propanedioic acid, [(4-methylphenyl)methylene]-, diethyl ester (CAS: 14111-33-2) differs only in the methyl group’s placement on the benzene ring (para instead of ortho). Key differences include:

  • Reactivity : The ortho-substituted compound may experience steric hindrance, reducing its reactivity in cycloaddition reactions compared to the para isomer .

Table 1: Comparison of Ortho and Para Isomers

Property Ortho Isomer (CAS 15725-33-4) Para Isomer (CAS 14111-33-2)
Molecular Formula C₁₅H₁₈O₄ C₁₅H₁₈O₄
Substitution Pattern 2-Methylphenyl 4-Methylphenyl
Melting Point Not reported 49.5–50.5°C
Boiling Point Not reported 207–209°C (11 Torr)

Substituent Effects: Methyl vs. Electron-Withdrawing Groups

Replacing the methyl group with electron-withdrawing substituents significantly alters properties:

  • Methoxy Derivative : The 2-methoxyphenyl variant (CAS 6768-22-5) has increased polarity, leading to higher solubility in polar solvents. Its melting point is 49.5–50.5°C , similar to the para-methyl isomer, but its bioactivity may differ due to the methoxy group’s hydrogen-bonding capacity .

Table 2: Substituent-Driven Properties

Compound Substituent LogP Key Applications
[(2-Methylphenyl)methylene]- diethyl ester Methyl (ortho) ~2.5* Organic synthesis, textiles
[(4-Methoxyphenyl)methylene]- diethyl ester Methoxy (para) 2.21 HPLC analysis
[(3-Chlorophenyl)methylene]- diethyl ester Chloro (meta) Not reported Industrial by-product

*Estimated based on analog data .

Ester Chain Length: Diethyl vs. Dimethyl Malonates

The U.S. EPA classifies diethyl malonates as less volatile but more lipophilic than dimethyl analogs, impacting environmental fate:

  • Diethyl Malonate (CAS 108-59-8): Higher molecular weight (172.18 g/mol) and logP (~1.3) compared to dimethyl malonate (logP ~0.5). This increases bioavailability and environmental persistence .

Table 3: Ester Chain Length Comparison

Property Diethyl Malonate Dimethyl Malonate
Molecular Weight 172.18 g/mol 132.12 g/mol
LogP ~1.3 ~0.5
Hydrolysis Rate Slower Faster

Environmental and Toxicological Profiles

  • [(2-Methylphenyl)methylene]- Diethyl Ester: Limited toxicity data exist, but structural analogs suggest moderate ecotoxicity. Its methyl group may reduce reactivity compared to chlorinated derivatives .
  • Chlorinated Analogs: Associated with risks such as congenital abnormalities and spontaneous abortion in epidemiological studies .
  • Regulatory Status : The EPA classifies diethyl malonate as a low-priority substance, using dimethyl malonate and glutarate as analogs for hazard assessment .

Biological Activity

Propanedioic acid, [(2-methylphenyl)methylene]-, diethyl ester, also known as diethyl 2-methylenemalonate, is an organic compound with various biological activities. This article provides a comprehensive overview of its biological properties, including toxicity, metabolism, and potential applications in pharmaceuticals and agriculture.

  • Chemical Formula : C₁₀H₁₂O₄
  • Molecular Weight : 200.2316 g/mol
  • CAS Number : 2049-80-1

The compound is characterized by its diethyl ester functional groups attached to a malonic acid backbone, which influences its reactivity and biological interactions.

Toxicity Studies

  • Acute Toxicity :
    • Diethyl 2-methylenemalonate exhibits low acute toxicity. In studies involving rats, the oral LD50 was found to be greater than 2000 mg/kg body weight, indicating minimal risk of acute poisoning upon ingestion .
    • Dermal exposure studies showed that the compound does not cause significant irritation or sensitization in standard tests .
  • Repeated Dose Toxicity :
    • A repeated dose study indicated that at high doses (1000 mg/kg bw/day), there was reversible liver hypertrophy observed in rats. The no-observed-adverse-effect level (NOAEL) was determined to be 300 mg/kg bw/day .
    • No reproductive or developmental toxicity was noted in available studies, suggesting a favorable safety profile for potential therapeutic uses .
  • Genotoxicity :
    • The compound has been tested for mutagenic potential using the Ames test and showed no mutagenic effects in bacterial assays. Additionally, it did not exhibit clastogenic activity in human lymphocyte cultures .

Metabolism

The metabolism of diethyl 2-methylenemalonate primarily involves hydrolysis by esterases, leading to the formation of malonic acid and corresponding alcohols. This metabolic pathway suggests that the compound is readily absorbed and distributed within biological systems .

Pharmaceutical Applications

Diethyl 2-methylenemalonate has been investigated for its potential use in synthesizing pharmaceuticals due to its ability to act as a precursor in various chemical reactions. Its role in malonic ester synthesis allows for the creation of diverse compounds with potential therapeutic benefits.

Agricultural Uses

Research has indicated that derivatives of malonic acid can serve as herbicides or fungicides due to their biological activity against certain pests and pathogens. The effectiveness of these compounds can be enhanced through modifications to their chemical structure .

Case Studies and Research Findings

StudyFindings
OECD Study on ToxicityLD50 > 2000 mg/kg; reversible liver hypertrophy at high doses
Genotoxicity TestingNo mutagenic effects observed in Ames test; no clastogenic activity
Metabolic Pathway AnalysisHydrolysis by esterases yielding malonic acid; suggests good absorption characteristics

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